5-Fluoro-2-(4-methylpiperazin-1-yl)aniline
Overview
Description
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H16FN3 and a molecular weight of 209.27 g/mol . It is characterized by the presence of a fluorine atom, a piperazine ring, and an aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, and the piperazine ring is introduced through nucleophilic substitution . Common reagents used in this synthesis include palladium on carbon (Pd/C) for hydrogenation and ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group in precursor compounds.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a common method.
Substitution: Conditions often involve bases like sodium bicarbonate (NaHCO3) and solvents such as ethanol (EtOH).
Major Products
The major products formed from these reactions include various substituted anilines, piperazines, and fluorinated aromatic compounds .
Scientific Research Applications
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to enhance binding affinity and selectivity towards these targets, while the fluorine atom can influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)aniline: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
5-Fluoro-2-(piperazin-1-yl)aniline: Similar structure but without the methyl group on the piperazine ring.
Uniqueness
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is unique due to the combination of the fluorine atom and the methyl-substituted piperazine ring. This combination can result in distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom at the 5-position of the aniline ring and a piperazine moiety, which is known to enhance biological activity through improved binding affinity to various targets. The molecular formula is C11H15FN2, with a molecular weight of approximately 196.25 g/mol.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the piperazine ring enhances its selectivity and binding affinity. The fluorine atom contributes to the compound's metabolic stability and bioavailability, making it a candidate for drug development targeting various diseases.
Biological Activity Overview
Research indicates that this compound exhibits potent biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated significant activity against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may modulate pathways involved in neuronal survival and apoptosis .
- Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
Antitumor Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, in one study, compounds were tested against L1210 leukemia cells, revealing that all tested compounds exhibited potent inhibition of cell proliferation .
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | L1210 | <50 | Inhibition of nucleotide synthesis |
Analog A | MV4-11 | 30 | Induction of apoptosis |
Analog B | MOLM-13 | 25 | Cell cycle arrest |
Neuroprotective Studies
In neuroprotection research, compounds structurally related to this compound have shown promise in protecting motor neurons from apoptosis induced by various stressors. For instance, one study reported that certain analogs increased motor neuron survival significantly compared to control groups .
Properties
IUPAC Name |
5-fluoro-2-(4-methylpiperazin-1-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVYGYSJGBINCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869944-01-4 | |
Record name | 5-fluoro-2-(4-methylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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